molecular formula C15H16N2O3S B15147799 N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide CAS No. 402513-98-8

N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide

Cat. No.: B15147799
CAS No.: 402513-98-8
M. Wt: 304.4 g/mol
InChI Key: XTVVVDUMKXLKAH-UHFFFAOYSA-N
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Description

N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

402513-98-8

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(4-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C15H16N2O3S/c1-11-2-8-14(9-3-11)21(19,20)17-15(18)10-12-4-6-13(16)7-5-12/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

XTVVVDUMKXLKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC=C(C=C2)N

Origin of Product

United States

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